molecular formula C9H8BrClO B2834740 1-(4-Bromophenyl)-2-chloropropan-1-one CAS No. 87010-95-5

1-(4-Bromophenyl)-2-chloropropan-1-one

Cat. No. B2834740
CAS RN: 87010-95-5
M. Wt: 247.52
InChI Key: XWLIUMZBOPOTCS-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)-2-chloropropan-1-one” is a chemical compound. It is also known as “4’-Bromoacetophenone” or "Ethanone, 1-(4-bromophenyl)-" . The molecular weight of this compound is 213.071 .


Synthesis Analysis

The synthesis of “1-(4-Bromophenyl)-2-chloropropan-1-one” and similar compounds has been discussed in several studies . For instance, one method involves the use of bromine and mercuric oxide . Another approach involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)-2-chloropropan-1-one” can be represented by the formula C9H9BrO . More detailed structural information may be available in specialized databases or scientific literature .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-Bromophenyl)-2-chloropropan-1-one” are complex and can vary depending on the conditions and reactants used . For example, it can undergo reactions such as electrophilic aromatic substitution .

Scientific Research Applications

Nonlinear Optical Properties

(Shkir et al., 2019) explored the linear, second, and third-order nonlinear optical properties of chalcone derivatives, including 1-(4-Bromophenyl)-2-chloropropan-1-one, revealing potential applications in semiconductor devices. These compounds demonstrated considerable electron transfer integrals, suggesting their utility as electron transport materials in organic semiconductor devices.

Anticancer Potential

Research on apoptosis inducers (Zhang et al., 2005) identified a series of compounds related to 1-(4-Bromophenyl)-2-chloropropan-1-one with significant activity against breast and colorectal cancer cell lines, presenting a method to discover potential anticancer agents and their molecular targets.

Enzymatic Reactions

(Wang et al., 2003) investigated the reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates, including derivatives of 1-(4-Bromophenyl)-2-chloropropan-1-one, providing insights into enzymatic mechanisms and potential environmental detoxification processes.

Carbonic Anhydrase Inhibition

A study by (Boztaş et al., 2015) on dimethoxybromophenol derivatives incorporating cyclopropane moieties, including structures similar to 1-(4-Bromophenyl)-2-chloropropan-1-one, revealed their effectiveness as inhibitors of carbonic anhydrase isoenzymes, which could have implications for medical applications in managing conditions like glaucoma, epilepsy, and mountain sickness.

Phase-Transfer Catalysis

(Balcerzak & Jończyk, 1991) developed a synthesis method for gem-bromochlorocyclopropanes via phase-transfer catalysis, demonstrating the versatility of 1-(4-Bromophenyl)-2-chloropropan-1-one in synthetic chemistry for producing structurally complex molecules efficiently.

properties

IUPAC Name

1-(4-bromophenyl)-2-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLIUMZBOPOTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-chloropropan-1-one

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